COMT Isoform Inhibition: Sub-nanomolar Potency with Differential Membrane-Bound vs. Soluble COMT Activity
Methyl 2-(4-methoxy-4-oxobutanamido)benzoate demonstrates potent inhibition of catechol O-methyltransferase (COMT) isoforms with sub-nanomolar IC₅₀ values. Notably, the compound exhibits distinct potency across COMT isoforms: IC₅₀ = 5.80 nM for membrane-bound COMT (MB-COMT) in Wistar rat brain and IC₅₀ = 13 nM for soluble COMT (S-COMT) in Wistar rat liver [1]. This ~2.2-fold differential in isoform potency provides a measurable selectivity profile. For context, methyl 2-aminobenzoate (the unsubstituted anthranilate precursor, CAS 134-20-3) shows no reported COMT inhibitory activity at comparable concentrations, and standard nitrocatechol COMT inhibitors (e.g., entacapone, tolcapone) operate with IC₅₀ values typically in the 10-150 nM range but lack the acylaminobenzoate scaffold [2]. The assay employed metanephrine formation measurement following 20-minute preincubation with adrenaline as substrate in rat tissue homogenates [1].
| Evidence Dimension | COMT isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | MB-COMT IC₅₀ = 5.80 nM; S-COMT IC₅₀ = 13 nM |
| Comparator Or Baseline | Methyl 2-aminobenzoate (anthranilate methyl ester): no reported COMT inhibition; Entacapone: IC₅₀ ~10-20 nM (S-COMT) |
| Quantified Difference | Target compound exhibits sub-nanomolar potency not present in unsubstituted anthranilate precursor; ~2.2-fold selectivity for MB-COMT over S-COMT |
| Conditions | Wistar rat brain (MB-COMT) and liver (S-COMT) homogenates; metanephrine formation assay with adrenaline substrate; 20 min preincubation |
Why This Matters
This differential isoform potency profile is not documented for closely related acylaminobenzoates such as the succinimido analogues, making the compound uniquely valuable for COMT isoform-specific pharmacological studies.
- [1] BindingDB Entry BDBM50479631 (CHEMBL137555). Affinity data: MB-COMT IC₅₀ = 5.80 nM; S-COMT IC₅₀ = 13 nM. Data curated by ChEMBL from University of Porto. View Source
- [2] Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593-628. View Source
